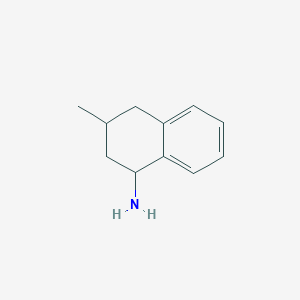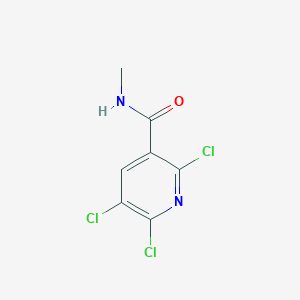
1-Boc-4-Cbz-piperazin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-4-Cbz-piperazin-2-ol, also known as 1-tert-Butoxycarbonyl-4-benzyloxycarbonyl-piperazin-2-ol, is a compound of significant interest in the field of organic chemistry. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules .
Métodos De Preparación
The synthesis of 1-Boc-4-Cbz-piperazin-2-ol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of Piperazine: The piperazine ring is first protected with a Boc group using tert-butyl chloroformate in the presence of a base such as triethylamine.
Introduction of the Cbz Group: The Boc-protected piperazine is then reacted with benzyl chloroformate to introduce the Cbz group.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Boc-4-Cbz-piperazin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: PCC, Dess-Martin periodinane.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Deprotection Reagents: Trifluoroacetic acid (for Boc removal), hydrogenation (for Cbz removal).
Major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in the synthesis of complex molecules.
Aplicaciones Científicas De Investigación
1-Boc-4-Cbz-piperazin-2-ol has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: The compound is a key intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Boc-4-Cbz-piperazin-2-ol is primarily related to its role as an intermediate in the synthesis of biologically active compounds. The Boc and Cbz protecting groups allow for selective functionalization of the piperazine ring, enabling the synthesis of molecules with specific biological activities. These molecules can target various molecular pathways, including enzyme inhibition and receptor modulation .
Comparación Con Compuestos Similares
1-Boc-4-Cbz-piperazin-2-ol can be compared with other similar compounds, such as:
1-Boc-piperazine: Lacks the Cbz group, making it less versatile for certain synthetic applications.
1-Cbz-piperazine: Lacks the Boc group, which may limit its use in multi-step synthesis.
4-Boc-1-piperazinyl acetic acid: Contains an acetic acid moiety, providing different reactivity and applications.
The uniqueness of this compound lies in the presence of both Boc and Cbz protecting groups, which offer greater flexibility in synthetic chemistry.
Propiedades
Número CAS |
1228675-26-0 |
|---|---|
Fórmula molecular |
C17H24N2O5 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
4-O-benzyl 1-O-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-10-9-18(11-14(19)20)15(21)23-12-13-7-5-4-6-8-13/h4-8,14,20H,9-12H2,1-3H3 |
Clave InChI |
NXCHHMKIGUDLBP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1O)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methoxy-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13670197.png)

![Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate](/img/structure/B13670216.png)
![3-Chloro-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13670219.png)

![3-Bromo-5,7-dichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13670232.png)
![Ethyl thieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B13670234.png)


![[(2-Azidoallyl)oxy]benzene](/img/structure/B13670245.png)


